molecular formula C14H15N7O2S2 B2983008 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219913-40-2

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2983008
CAS No.: 1219913-40-2
M. Wt: 377.44
InChI Key: BIWDNLFHSXWKQJ-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyridazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the tetrazole-thioether intermediate with the pyridazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, the compound may be used in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(pyridyl)pyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a pyridyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide may impart unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-20-14(16-18-19-20)25-9-12(22)15-6-7-21-13(23)5-4-10(17-21)11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWDNLFHSXWKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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